![molecular formula C13H14N2O B4082812 2-propionyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile](/img/structure/B4082812.png)
2-propionyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile
Overview
Description
2-propionyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile, also known as PTIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTIC is a member of the tetrahydroisoquinoline family of compounds and is synthesized through a multi-step process.
Mechanism of Action
The exact mechanism of action of 2-propionyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile is not fully understood. However, it is believed to act on the dopaminergic and serotonergic systems in the brain. 2-propionyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can help to regulate mood and prevent the degeneration of dopaminergic neurons.
Biochemical and Physiological Effects:
2-propionyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can help to regulate mood and prevent the degeneration of dopaminergic neurons. 2-propionyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile has also been shown to have antioxidant properties and can help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-propionyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 2-propionyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile is also stable under normal laboratory conditions and can be stored for an extended period of time. However, one limitation of 2-propionyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile is that it is relatively new and not much is known about its toxicity and potential side effects.
Future Directions
There are several future directions for 2-propionyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile research. One direction is to further investigate its potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Another direction is to study its toxicity and potential side effects in order to determine its safety for human use. Finally, there is a need to develop more efficient and cost-effective synthesis methods for 2-propionyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile.
Scientific Research Applications
2-propionyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile has been shown to have potential therapeutic applications in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and depression. It has been found to have neuroprotective properties and can help to prevent the degeneration of dopaminergic neurons in the brain. 2-propionyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile has also been shown to have antidepressant effects and can help to regulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine.
properties
IUPAC Name |
2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-13(16)15-8-7-10-5-3-4-6-11(10)12(15)9-14/h3-6,12H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQXFHDNYCTHHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=CC=CC=C2C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanoyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.